![molecular formula C13H18BrNOS B4581705 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-2-methylpiperidine](/img/structure/B4581705.png)
1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-2-methylpiperidine
Descripción general
Descripción
1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-2-methylpiperidine, also known as BTEC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BTEC is a piperidine derivative that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Aplicaciones Científicas De Investigación
HIV-1 Infection Treatment
- Orally Bioavailable CCR5 Antagonists: A study by Palani et al. (2002) explored the synthesis and biological evaluation of oximino-piperidino-piperidine amides as CCR5 receptor antagonists with potential for treating HIV-1 infection. The compound 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-2-methylpiperidine was found to have excellent antiviral activity and a favorable pharmacokinetic profile, making it a promising candidate for HIV-1 treatment (Palani et al., 2002).
Gastric H+,K+-ATPase Inhibition
- Reversible Inhibitors of Gastric H+,K+-ATPase: Björk et al. (1996) investigated 4-substituted 1-(2-methylphenyl)thieno[2,3-c]-1,5-naphthyridines, which included derivatives of 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-2-methylpiperidine, as potential reversible inhibitors of gastric H+,K+-ATPase. Although the inhibitory potency was not high enough for pharmacological interest, it provided insight into the molecular design of gastric acid secretion inhibitors (Björk et al., 1996).
Antibacterial Applications
- Spectral Analysis and Antibacterial Evaluation: Aziz-ur-Rehman et al. (2017) conducted a study on the synthesis, spectral analysis, and antibacterial evaluation of certain compounds including 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-2-methylpiperidine derivatives. These compounds showed promising results in antibacterial activity, highlighting their potential in combating bacterial infections (Aziz-ur-Rehman et al., 2017).
Pharmaceutical Chemistry
- Asymmetric Methyl Groups in Pharmaceuticals: Research by Lüthy et al. (1969) on the preparation and detection of chiral methyl groups in pharmaceutical compounds may indirectly relate to the study of 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-2-methylpiperidine. Understanding the behavior of such compounds in asymmetric environments is crucial for drug development and synthesis (Lüthy et al., 1969).
Synthesis and Pharmacological Screening
- Sulfa Derivatives of 2-Pipecoline-Bearing 1,3,4-Oxadiazole Core: Another study by Aziz-ur-Rehman et al. (2017) involved the synthesis and pharmacological screening of sulfa derivatives of 2-pipecoline, which includes the compound of interest. The study found notable results against gram-positive and gram-negative bacterial strains, as well as enzyme inhibitory activities (Aziz-ur-Rehman et al., 2017).
Propiedades
IUPAC Name |
(4-bromo-5-ethylthiophen-2-yl)-(2-methylpiperidin-1-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNOS/c1-3-11-10(14)8-12(17-11)13(16)15-7-5-4-6-9(15)2/h8-9H,3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZRUNGTMZHZKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)N2CCCCC2C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-5-ethylthiophen-2-yl)(2-methylpiperidin-1-yl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.